5-Chloroindolizine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN |
|---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
5-chloroindolizine |
InChI |
InChI=1S/C8H6ClN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H |
InChI Key |
JIWIQOYLLZUZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CN2C(=C1)Cl |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 5 Chloroindolizine and Its Functionalized Congeners
Classical Approaches to Indolizine (B1195054) Ring System Formation with Specific Adaptations for 5-Chloroindolizine
Traditional methods for constructing the indolizine core have been adapted to introduce a chlorine atom at the 5-position, a crucial precursor for further functionalization. nih.govresearchgate.net
Cyclization Reactions Involving Pyridinium (B92312) Ylides and Dipolarophiles
A prominent classical strategy for forming the indolizine ring is the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles, such as alkenes and alkynes. researchgate.netsemanticscholar.org This method involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then undergoes a cycloaddition reaction. semanticscholar.orgresearchgate.net
Specifically for the synthesis of this compound derivatives, a key starting material is a 2-chloropyridinium salt. For instance, the reaction of 2-chloro-1-(p-nitrophenacyl)pyridinium bromide with dimethyl acetylenedicarboxylate (B1228247) in the presence of a base generates a 3-aroyl-5-chloroindolizine derivative. msu.ru The structure of this product has been confirmed through X-ray diffraction analysis. msu.ru This reaction proceeds via the formation of a pyridinium ylide intermediate, which then undergoes a [3+2] cycloaddition with the alkyne. msu.rursc.org The presence of the chlorine atom at the 2-position of the initial pyridinium salt ultimately directs its location to the 5-position of the resulting indolizine ring. msu.ru
The stability and reactivity of the pyridinium ylide are influenced by the substituents on both the pyridine (B92270) ring and the ylidic carbon. researchgate.net Electron-withdrawing groups on the ylidic carbon, such as a phenacyl group, are often employed to stabilize the ylide. researchgate.net
Intermolecular and Intramolecular Annulation Strategies
Annulation, the formation of a new ring onto an existing one, represents another classical approach to the indolizine scaffold. researchgate.net These strategies can be either intermolecular or intramolecular.
A notable example of an adaptation for synthesizing 5-chloroindolizines involves the treatment of 2-aryl-6-cyano-7-methyl-5-indolizinones with phosphorus oxychloride (POCl₃). msu.runih.gov This reaction converts the 5-oxo group into a 5-chloro group, providing a direct route to this compound derivatives. msu.runih.gov The starting 5-indolizinones can be prepared through methods like the Gewald reaction. nih.gov This transformation is significant because it provides access to previously unknown 5-chloroindolizines, which serve as valuable precursors for nucleophilic substitution reactions to introduce a variety of functional groups at the 5-position. msu.runih.govnih.govresearchgate.net
Contemporary Synthetic Innovations for this compound Scaffolds
Modern synthetic methods have focused on improving the efficiency, selectivity, and substrate scope for the preparation of this compound and its analogs. msu.ruresearchgate.netmsu.ru Transition-metal catalysis has been at the forefront of these innovations. msu.runih.govresearchgate.netmsu.rursc.org
Transition-Metal-Catalyzed Annulation and Cross-Coupling Reactions
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indolizines. rsc.orgmdpi.com These methods offer advantages in terms of reaction conditions and functional group tolerance. rsc.org
Palladium-Catalyzed Cyclizations and Functionalizations
Palladium catalysts are widely used in organic synthesis for their ability to facilitate various coupling and cyclization reactions. scielo.org.mxrsc.orgorganic-chemistry.org While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided context, the general principles of palladium catalysis are relevant. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to introduce the chloro group or to functionalize a pre-existing 5-haloindolizine. The development of palladium-catalyzed methods for the synthesis of N-aryl carbamates and 1,2-diketones highlights the versatility of this metal in constructing complex molecules. organic-chemistry.orgmit.edu
Copper-Mediated Synthetic Routes
Copper-based catalysts have emerged as a cost-effective and efficient alternative for various organic transformations. beilstein-journals.orgbeilstein-journals.orgnih.gov In the context of indolizine synthesis, copper(II) halides have been used to mediate the direct C-H halogenation of indolizines to produce 3-haloindolizines under mild conditions. molaid.com While this example focuses on the 3-position, it demonstrates the potential of copper catalysis for the direct introduction of halogens onto the indolizine ring.
Furthermore, a significant advancement in the synthesis of 5-substituted indolizines involves a copper-catalyzed process. Although not directly for this compound, a method for preparing 5-alkoxyindolizines from oxazolo[3,2-a]pyridinium salts involves a conversion to 5-chloroindolizines as intermediates, which then react with sodium methoxide. msu.ru This underscores the role of 5-chloroindolizines as key synthetic intermediates.
Other Metal-Catalyzed Methods
While traditional methods for indolizine synthesis often require catalysts like palladium, copper, rhodium, and silver, newer approaches continue to emerge. ijettjournal.org Copper-catalyzed reactions, in particular, have shown utility. For instance, Cu(I)-catalyzed regioselective [3+2] cyclization of unsubstituted pyridines with alkenyldiazoacetates represents a significant advancement in the metal-catalyzed synthesis of functionalized indolizines. researchgate.net Another copper-based system, CuBr2, has been used for the synthesis of 1,2,3-tri(acyl)indolizines. rsc.org Furthermore, a solvent-free synthesis of indolizines using a CuBr catalyst from pyridine, acetophenone, and electron-deficient alkenes has been reported, highlighting a move towards more environmentally friendly protocols. mdpi.com
Titanium has also been employed as a catalyst. For example, a nanoporous TiO2 containing an ionic liquid bridge has been used for the synthesis of quinazolines, a related heterocyclic system, suggesting potential applicability for indolizine synthesis. frontiersin.org Gold catalysts, such as Ph3PAuNTf2, have been utilized in the synthesis of polysubstituted indolizines through a hydroarylation/cycloaromatization cascade. usp.br
A summary of various metal catalysts and their applications in indolizine synthesis is presented in the table below.
| Catalyst | Reactants | Product | Reference |
| Cu(I) | Unsubstituted pyridines, Alkenyldiazoacetates | Functionalized indolizines | researchgate.net |
| CuBr2 | Pyridine | 1,2,3-tri(acyl)indolizines | rsc.org |
| CuBr | Pyridine, Acetophenone, Nitroolefin | Indolizine | mdpi.com |
| Ph3PAuNTf2 | α-(N-pyrrolyl)ketones, Terminal/activated alkynes | Polysubstituted indolizines | usp.br |
Organocatalytic Methodologies for Indolizine Formation
Organocatalysis has emerged as a powerful tool for the synthesis of indolizine derivatives, offering a metal-free alternative. Brønsted acid-catalyzed C3-alkylation of indolizines with various electrophiles, such as ortho-hydroxybenzyl alcohols, has been established, providing a route to C3-functionalized indolizines in good yields. x-mol.netrsc.org This method demonstrates wide applicability for creating structurally diverse indolizine derivatives. x-mol.net
Another organocatalytic approach involves a one-pot synthesis of tricyclic indolizines catalyzed by a bicyclic imidazole-alcohol. rsc.orgresearchgate.net This protocol is based on an aqueous Morita–Baylis–Hillman reaction followed by intramolecular cyclization and dehydration, forming two new bonds in a single step under mild conditions. rsc.orgresearchgate.net
Photochemical and Electrochemical Synthetic Pathways
Recent advancements have explored photochemical and electrochemical methods for indolizine synthesis, often aligning with green chemistry principles. rsc.orgrsc.org
Photochemical Synthesis: Indolizine derivatives can be obtained through the irradiation of 2-benzoyl-N-benzylpyridinium derivatives and dimethyl acetylene (B1199291) dicarboxylate. researchgate.netrsc.org This method provides a base- and catalyst-free route to these compounds. rsc.org
Electrochemical Synthesis: Electrochemical methods offer a novel and sustainable approach. A notable strategy involves the electrochemical difunctionalization of indolizines with glyoxylic acid and halide salts to produce C3-formylated and C1-halogenated indolizines without the need for external oxidants or catalysts. rsc.org This process is valued for its mild conditions and good functional group tolerance. rsc.org Another electro-oxidative approach has been developed for constructing formyl- and acyl-substituted indolizines. researchgate.net Furthermore, an electro-oxidative cascade cyclization reaction has been reported for the synthesis of heterocyclic substituted indolizine derivatives, with molecular hydrogen as the only byproduct. acs.org The electrochemical thiophosphorylation of indolizines has also been demonstrated. beilstein-journals.org
| Method | Reactants | Product | Key Features | Reference |
| Photochemical | 2-benzoyl-N-benzylpyridinium derivatives, Dimethyl acetylene dicarboxylate | Indolizine derivatives | Base- and catalyst-free | researchgate.netrsc.org |
| Electrochemical | Indolizines, Glyoxylic acid, Halide salts | C3-formylated and C1-halogenated indolizines | No external oxidants or catalysts, mild conditions | rsc.org |
| Electrochemical | - | Heterocyclic substituted indolizines | Exogenous-oxidant-free, H2 as byproduct | acs.org |
Regioselective and Stereoselective Synthesis of this compound Derivatives
The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is crucial for developing functional indolizine derivatives.
Control of Substitution Patterns on the Indolizine Core
The indolizine ring system has distinct reactivity, with the five-membered ring being more susceptible to electrophilic substitution, primarily at the C-3 position, followed by the C-1 position. usp.br The six-membered ring is less reactive towards electrophiles. usp.br This inherent reactivity guides the regioselectivity of many synthetic transformations.
For instance, the synthesis of 3-acylated indolizines can be achieved through the reaction of 2-pyridylacetate (B8455688) and ynals, which proceeds via a Knoevenagel-type condensation and O2-mediated nucleophilic 5-exo-dig ring closure. rsc.org In some cases, nucleophilic attack on the indolizine core is possible, particularly when electron-withdrawing groups are present. For example, indolizines with electron-drawing groups at the C-6 position are susceptible to nucleophilic attack, allowing for the synthesis of 5-chloro-indolizine derivatives that can be further functionalized. usp.br
Recent developments have enabled the direct incorporation of functional groups like -NH2, -NR2, -OH, and -CHO onto the indolizine core without requiring post-functionalization steps. rsc.org
Enantioselective and Diastereoselective Access to Chiral Analogs (If applicable)
The synthesis of chiral indolizine derivatives has been a significant area of research, with several successful strategies developed.
Enantioselective Synthesis: A prominent approach involves the synergistic Cu/Ir-catalyzed asymmetric annulation through a cascade allylic alkylation/Friedel–Crafts reaction, which yields enantioenriched indolizines with three stereogenic centers in high yields and excellent stereocontrol. rsc.org This method allows for the predictable construction of four different stereoisomers by selecting the appropriate combination of copper and iridium catalysts. rsc.org
Organocatalysis has also been employed for enantioselective synthesis. A chiral phosphoric acid-catalyzed enantioselective Friedel–Crafts reaction of cyclic α-diaryl N-acyl imines with indolizines produces α-tetrasubstituted (3-indolizinyl)(diaryl)methanamines with high enantiomeric excess. researchgate.net Furthermore, an enantioselective organocatalytic synthesis of fluorinated indolizidinone derivatives has been achieved through an intramolecular aza-Michael reaction catalyzed by a (S)-TRIP-derived phosphoric acid. acs.org
Diastereoselective Synthesis: Diastereoselective methods have also been reported. For example, a metal-catalyzed reaction of 2-(2-enynyl)pyridines and cyclic enamines provides access to a variety of substituted indolizine derivatives with diastereoselectivity. acs.org Additionally, a novel protocol for the diastereoselective synthesis of substituted indolizinium salts from a common chiral trans-epoxiamide has been described, leading to the synthesis of (-)-1-epi-lentiginosine. mdpi.com
| Approach | Catalyst/Reagent | Product Type | Stereochemical Control | Reference |
| Synergistic Catalysis | Cu/Ir catalysts | Fused indolizines | Enantio- and diastereodivergent | rsc.org |
| Organocatalysis | Chiral phosphoric acid | α-tetrasubstituted (3-indolizinyl)(diaryl)methanamines | Enantioselective | researchgate.net |
| Organocatalysis | (S)-TRIP-derived phosphoric acid | Fluorinated indolizidinone derivatives | Enantioselective | acs.org |
| Metal Catalysis | - | Substituted indolizines | Diastereoselective | acs.org |
| Chiral Starting Material | Chiral trans-epoxiamide | Substituted indolizinium salts | Diastereoselective | mdpi.com |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of indolizines to reduce environmental impact and improve efficiency. ijettjournal.org
Key green approaches include:
Use of Water as a Solvent: Hetero-cycloisomerization reactions of propargylic alcohol derivatives to form indolizines have been shown to proceed in water alone, which is a significant improvement over methods requiring metal salts and organic solvents. rsc.org
Catalyst-Free and Solvent-Free Reactions: Photochemical routes offer a base- and catalyst-free synthesis of indolizine derivatives. rsc.org Additionally, solvent-free methods, such as the CuBr-catalyzed synthesis of indolizines, contribute to greener processes. mdpi.com
Electrochemical Synthesis: As mentioned previously, electrochemical methods often avoid the need for external oxidants and can proceed under mild conditions, with byproducts like molecular hydrogen being environmentally benign. rsc.orgacs.org
Biocatalysis: Lipases from Candida antarctica have been used as biocatalysts for the one-pot synthesis of indolizines in aqueous media. mdpi.com These reactions can be enhanced by ultrasound irradiation, leading to pure products in good yields and short reaction times. mdpi.com
Microwave and Ultrasound Irradiation: These techniques have been used to accelerate the synthesis of indolizine derivatives, often leading to higher yields and faster reaction rates compared to conventional heating. scispace.com
Solvent-Free or Environmentally Benign Solvent Systems
A major source of pollution in chemical processes stems from the use of conventional organic solvents, which are often toxic, flammable, and volatile. nih.gov The principles of green chemistry advocate for their replacement with more sustainable alternatives. nih.govekb.eg
Water as a Reaction Medium: Water is an attractive green solvent due to its non-toxic, non-flammable, and renewable nature. wikipedia.org The synthesis of indolizine derivatives has been successfully achieved in aqueous media. For instance, one-pot syntheses of indolizines have been developed using water as the solvent, sometimes in conjunction with biocatalysts like lipase (B570770) A and lipase B from Candida antarctica. nih.gov These enzymatic reactions, performed in aqueous buffer solutions, have shown high catalytic activity and selectivity, yielding pure indolizines in good yields and significantly reduced reaction times, especially when combined with ultrasound irradiation. nih.gov
Solvent-Free Synthesis: Eliminating the solvent altogether represents an ideal green chemistry approach. derpharmachemica.com Solvent-free methods for the synthesis of indolizine derivatives have been reported, often utilizing techniques like microwave irradiation or sonication to facilitate the reaction. derpharmachemica.comscispace.com These methods can lead to higher yields and faster reaction rates compared to traditional solvent-based approaches. scispace.com For example, the reaction of pyridinium ylides with electron-deficient alkynes or alkenes can be performed under solvent-free conditions. chim.it
Other Green Solvents: Beyond water, other environmentally benign solvent systems are being explored. These include:
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic and non-flammable alternative to organic solvents. nih.govmdpi.com
Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. Their low volatility and high thermal stability make them attractive green alternatives. ekb.eg Some studies have shown the use of a recyclable Cu/ionic liquid system for indolizine synthesis. rsc.org
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and have low toxicity. ekb.eg
Polyethylene Glycols (PEGs): These are low-melting polymers that can serve as effective and recyclable reaction media. nih.gov A study on the synthesis of aminoindolizine frameworks utilized PEG as a solvent for a CuCl-catalyzed one-pot reaction. researchgate.net
The following table summarizes various environmentally benign solvent systems used in the synthesis of indolizine derivatives.
| Solvent System | Reaction Type | Key Advantages |
| Water | One-pot biocatalyzed synthesis | Non-toxic, renewable, can enhance enzyme activity. wikipedia.orgnih.gov |
| Solvent-Free | 1,3-Dipolar cycloaddition | Eliminates solvent waste, can lead to faster reactions. derpharmachemica.comchim.it |
| Ionic Liquids | Copper-catalyzed multicomponent reaction | Recyclable, low volatility, high thermal stability. ekb.egrsc.org |
| Polyethylene Glycol (PEG) | Copper-catalyzed three-component reaction | Recyclable, effective reaction medium. nih.govresearchgate.net |
Catalyst Reuse and Recyclability
Heterogeneous Catalysts: A common strategy to facilitate catalyst recycling is the use of heterogeneous catalysts, which exist in a different phase from the reaction mixture and can be easily separated by filtration. uaic.ro
KF/Al2O3: A solid-supported catalyst, potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3), has been effectively used for the synthesis of indolizine-1-carbonitrile (B3051405) derivatives. uaic.roresearchgate.net This inexpensive and commercially available reagent acts as a strong base and can be easily removed from the reaction mixture by filtration, avoiding complex workup procedures and reducing solvent waste. uaic.ro The reaction proceeds via a 1,3-dipolar cycloaddition of 1-alkyl-2-chloropyridinium bromides, malononitrile, and benzaldehyde (B42025) in ethanol. uaic.roresearchgate.net
Homogeneous Catalysts with Recyclable Systems: While homogeneous catalysts are often more active and selective, their separation from the product can be challenging. researchgate.net Innovative approaches are being developed to address this issue.
Ionic Liquid-Based Systems: Copper catalysts used in multicomponent reactions for indolizine synthesis have been recycled using ionic liquids. rsc.org The catalyst can be retained in the ionic liquid phase and reused for subsequent reaction cycles with minimal loss of efficiency. researchgate.net
Polymer-Supported Catalysts: Anchoring a homogeneous catalyst to a polymer support can render it insoluble and thus easily separable. This approach combines the advantages of both homogeneous and heterogeneous catalysis. researchgate.net
Biocatalysts: Enzymes, such as lipases, used in the synthesis of indolizines can also be recycled. nih.gov Immobilizing the enzyme on a solid support is a common technique to facilitate its recovery and reuse, further enhancing the sustainability of the process.
The table below provides examples of recyclable catalysts used in the synthesis of indolizine derivatives.
| Catalyst | Support/System | Reaction Type | Recyclability |
| KF | Alumina (Al2O3) | 1,3-Dipolar cycloaddition | Easily recovered by filtration. uaic.roresearchgate.net |
| Copper (Cu) | Ionic Liquid | Multicomponent reaction | Retained in the ionic liquid phase for reuse. rsc.orgresearchgate.net |
| Lipase A and B | Aqueous buffer | Biocatalyzed one-pot synthesis | Can be immobilized for recovery and reuse. nih.gov |
| Palladium (Pd) | Silica | Suzuki coupling | Can be reused multiple times with high yield. mdpi.com |
| Copper (Cu) | Carbon nanotubes | Suzuki coupling | Separable by an external magnet and reusable for multiple cycles. mdpi.com |
The development of these strategic methodologies, focusing on environmentally benign solvents and catalyst recyclability, is crucial for the sustainable production of this compound and its functionalized congeners, aligning chemical synthesis with the principles of green chemistry.
Elucidation of Chemical Reactivity and Transformation Pathways of 5 Chloroindolizine
Electrophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Nucleus
The indolizine system is characterized as a π-excessive heterocycle, which generally makes it reactive towards electrophiles. mdpi.comnih.gov The highest electron density is typically found at the C-3 position of the five-membered pyrrole-like ring, making it the most common site for electrophilic attack. mdpi.comnih.gov
Electrophilic aromatic substitution (EAS) reactions proceed via a two-step mechanism involving the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. uci.edukhanacademy.org
Halogenation: This reaction involves the replacement of a hydrogen atom with a halogen (Cl or Br), typically requiring a Lewis acid catalyst like FeX₃ to generate the electrophilic halogen species. uci.edumasterorganicchemistry.com
Nitration: The introduction of a nitro group (NO₂) is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). uci.edumnstate.edu
Sulfonation: This process introduces a sulfonic acid group (SO₃H) using fuming sulfuric acid (SO₃ in H₂SO₄). uci.edumnstate.edu
While these are fundamental EAS reactions, specific mechanistic studies on the halogenation, nitration, and sulfonation of the 5-chloroindolizine nucleus are not extensively detailed in the literature. The reactivity would be a composite of the inherent nucleophilicity of the indolizine ring and the electronic effects of the chloro substituent.
The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. The chloro group is a deactivating substituent due to its electron-withdrawing inductive effect, which destabilizes the carbocation intermediate and slows the reaction rate compared to unsubstituted benzene. mnstate.edu However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions.
In the case of this compound, the directing effects are more complex. The inherent reactivity of the indolizine ring strongly favors substitution at C-3. The chloro group at C-5 would deactivate the entire ring system towards electrophilic attack. Its directing effect would be towards C-6 (ortho) and C-8 (para). Therefore, a competition exists between the powerful directing effect of the heterocyclic structure towards C-3 and the weaker directing effect of the chlorine atom. In most cases involving activated heterocyclic systems, the inherent regioselectivity of the parent ring system often dominates.
Nucleophilic Substitution Reactions and Transformations Involving the Chloro Group
The presence of the chlorine atom at the C-5 position, part of the π-deficient pyridine-like ring, opens up pathways for nucleophilic substitution reactions, which are crucial for the functionalization of the indolizine core.
The C-Cl bond at the 5-position of certain indolizine derivatives is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electronic influence of the bridgehead nitrogen atom, which is in an ortho-like arrangement, and the presence of other electron-withdrawing groups on the ring. nih.govresearchgate.net For instance, in 2-aryl-5-chloro-6-cyano-7-methylindolizines, the combination of the ring nitrogen and the cyano group at C-6 strongly activates the C-5 position for nucleophilic attack. nih.gov
These activated 5-chloroindolizines readily undergo substitution with a variety of nucleophiles. nih.gov Reactions with oxygen (e.g., sodium methoxide), nitrogen (e.g., primary and secondary amines), and sulfur (e.g., thiols, thiourea) nucleophiles proceed in good to excellent yields to furnish novel 5-functionalised indolizines. nih.gov This pathway provides a reliable method for introducing diverse functional groups at the C-5 position. nih.govresearchgate.net
Table 1: Nucleophilic Substitution Reactions of 2-Aryl-5-chloro-6-cyano-7-methylindolizines Data sourced from P. V. S. Raj, et al. (2014). nih.gov
| Nucleophile | Reagent | Product Type |
| Oxygen | Sodium Methoxide in Methanol | 5-Methoxyindolizine |
| Nitrogen | Secondary Amines (e.g., Morpholine) | 5-Aminoindolizine |
| Nitrogen | Primary Amines (e.g., Benzylamine) | 5-Aminoindolizine |
| Sulfur | Mercaptoethanol | 5-(2-Hydroxyethyl)thioindolizine |
| Sulfur | Ethyl Mercaptoacetate | Ethyl (indolizin-5-ylthio)acetate |
| Sulfur | Thiourea | Indolizinethione |
The reactive C-Cl bond at the 5-position also serves as a handle for various metal-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.orgyonedalabs.com The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org this compound derivatives have been shown to be effective substrates in Suzuki reactions. For example, the coupling of a this compound with various arylboronic acids provides the corresponding 5-aryl-substituted indolizines in high yields (87-92%). acs.org
Sonogashira Reaction: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgresearchgate.net The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orgnih.gov Given the demonstrated reactivity of the C-Cl bond in other palladium-catalyzed processes like the Suzuki reaction, the Sonogashira coupling represents a highly plausible, though less documented, pathway for the alkynylation of the this compound core. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. jk-sci.com This reaction has become a cornerstone for the synthesis of aryl amines. wikipedia.org While direct SNAr with amines is effective on activated 5-chloroindolizines, the Buchwald-Hartwig reaction offers a complementary and potentially broader-scoped method for C-N bond formation at the C-5 position, especially for less activated substrates or more complex amine partners.
Cycloaddition Reactions and Pericyclic Transformations
The indolizine ring can participate as an 8π component in [8+2] cycloaddition reactions with dienophiles (alkenes or acetylenes) to form cycl[3.2.2]azine systems. mdpi.comnih.gov The presence of a leaving group, such as chlorine, at the C-5 position plays a significant role in these transformations. When a leaving group is located at position 3 or 5, the cycloaddition can proceed without the need for an external catalyst or oxidant. mdpi.com This is because the initial dihydrocyclazine adduct can readily undergo elimination of HCl to achieve aromatization, providing a strong thermodynamic driving force for the reaction. mdpi.com
Furthermore, this compound derivatives can undergo unusual pericyclic transformations. For instance, 5-chloro-3-benzoyl indolizines have been shown to undergo an acid-catalyzed ring closure, forming benzocyclazine derivatives in high yields. mdpi.comnih.gov This transformation highlights the unique reactivity imparted by the chloro substituent in facilitating complex skeletal rearrangements.
Diels-Alder and 1,3-Dipolar Cycloaddition Reactions
The indolizine ring system is electron-rich and can participate in cycloaddition reactions, although its behavior is distinct from simple aromatic compounds. While the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with dipolarophiles is a cornerstone for the synthesis of the indolizine ring itself, the subsequent cycloaddition reactivity of the formed this compound is less common but notable. worktribe.comwikipedia.orgchim.it The indolizine nucleus can act as an 8π component in [8π+2π] cycloadditions with electron-deficient alkynes, a reaction influenced by substituents on the ring.
In the context of this compound, specific derivatives have been shown to undergo unusual intramolecular cyclization reactions. For instance, a derivative of this compound, formed from the reaction of a 2-chloro-pyridinium ylide with dimethyl acetylenedicarboxylate (B1228247), undergoes an intramolecular cyclization to create a more complex benz[e]cycl[3.3.2]azine nucleus. This transformation highlights how substituents, including the 5-chloro group, can steer the reactivity of the indolizine core toward complex polycyclic systems rather than simple intermolecular cycloadditions.
Rearrangements and Ring Expansion/Contraction Reactions
Rearrangement reactions, including ring expansion and contraction, are fundamental transformations in heterocyclic chemistry, often driven by the formation of more stable intermediates or the relief of ring strain. byjus.comorgoreview.commasterorganicchemistry.com These reactions can dramatically alter the core structure of a molecule, providing access to novel scaffolds. wiley-vch.deslideshare.netnih.gov
However, within the reviewed scientific literature, specific examples of rearrangements, ring expansions, or ring contractions involving the this compound skeleton are not extensively documented. While general methodologies exist for such transformations in other heterocyclic systems, their direct application to this compound has not been a significant focus of reported research. bohrium.comresearchgate.net The stability of the aromatic 10π-electron indolizine system likely contributes to a lower propensity for skeletal rearrangements compared to less aromatic or strained heterocyclic structures.
Oxidation and Reduction Chemistry of the Indolizine Ring System
The electron-rich nature of the indolizine ring makes it susceptible to oxidation, often leading to decomposition of the heterocyclic system upon exposure to air and light, particularly for simple alkyl-substituted derivatives. This inherent instability necessitates careful handling of these compounds.
Conversely, the reduction of the indolizine ring system provides pathways to important saturated analogues. The course of the reduction is highly dependent on the reaction conditions.
While the indolizine nucleus is generally sensitive to oxidation, functional groups attached to the ring can sometimes be selectively transformed under controlled conditions. For example, the reduction of a 5-formyl group on an indolizine derivative to a hydroxymethyl group using sodium borohydride (B1222165) proceeds under mild conditions without affecting the aromatic core. nih.gov This demonstrates that standard functional group manipulations are possible if the reagents are sufficiently mild and selective, avoiding harsh oxidative conditions that would degrade the indolizine ring.
Catalytic hydrogenation is a primary strategy for the reduction of the indolizine ring. The outcome of the reaction is dictated by the catalyst and the acidity of the medium.
Partial Reduction : In an acidic solution, catalytic reduction protonates the indolizine to form an indolizinium cation. This cation undergoes reduction primarily in the pyridine (B92270) ring, yielding a pyridinium salt.
Complete Saturation : To achieve complete saturation of both the five- and six-membered rings, more forcing conditions are typically required. Hydrogenation over a platinum catalyst can lead to the formation of indolizidines, the fully saturated bicyclic core.
For this compound, a key consideration during catalytic hydrogenation is the potential for hydrodechlorination, where the C-Cl bond is cleaved. This is a common side reaction when hydrogenating chlorinated aromatic compounds. To mitigate this, specialized catalysts or the addition of inhibitors like thiophene (B33073) may be necessary to preserve the chloro-substituent. google.com
C-H Functionalization Methodologies for Indolizine Derivatives
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores without the need for pre-functionalized starting materials. mdpi.comnih.gov The indolizine ring has proven to be a versatile substrate for these methodologies, with regioselectivity being highly dependent on the chosen method and directing groups. worktribe.com
Several key strategies have been successfully applied to indolizine derivatives:
Directed ortho-Metalation (DoM) : The nitrogen atom in the indolizine ring acts as an endogenous directing group. wikipedia.orgorganic-chemistry.org Treatment of 2-substituted indolizines with a strong base like n-butyllithium results in regioselective deprotonation (lithiation) at the C-5 position. worktribe.comnih.gov The resulting 5-lithioindolizine intermediate can be trapped with various electrophiles (e.g., DMF to install a formyl group, or iodine to install an iodo group), providing a direct route to 5-substituted indolizines. nih.gov
Palladium-Catalyzed C-H Activation : Transition metal catalysis, particularly with palladium, offers a complementary approach. nih.govbeilstein-journals.org Unlike directed lithiation, palladium-catalyzed C-H functionalization of indolizines, such as arylation or oxidative coupling with vinylarenes, typically shows a strong preference for the C-3 position of the five-membered ring. nih.govacs.org This selectivity is attributed to the mechanism proceeding through an electrophilic substitution pathway on the electron-rich pyrrole-like ring. nih.gov
C-H Borylation : A more recent development is the iridium-catalyzed C-H borylation of the indolizine scaffold. This method allows for the introduction of a boryl group, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide variety of substituents. worktribe.com
The choice of methodology allows for the targeted functionalization of different positions on the indolizine ring, providing a powerful toolkit for the synthesis of diverse derivatives.
Interactive Data Table: C-H Functionalization of Indolizine
| Methodology | Target Position | Reagents | Product Type | Reference |
| Directed Metalation | C-5 | n-BuLi, then Electrophile (e.g., DMF, I₂) | 5-Formylindolizine, 5-Iodoindolizine | worktribe.comnih.gov |
| Pd-Catalyzed Arylation | C-3 | PdCl₂(PPh₃)₂, KOAc, Aryl Bromide | 3-Arylindolizine | nih.gov |
| Pd-Catalyzed Olefination | C-3 | Pd(OAc)₂, Ligand, Vinylarene | 3-Vinylindolizine | acs.org |
| Ir-Catalyzed Borylation | C-1 / C-3 | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | Borylated Indolizine | worktribe.com |
Advanced Spectroscopic and Structural Characterization of 5 Chloroindolizine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For derivatives of 5-chloroindolizine, ¹H and ¹³C NMR spectroscopy provides the initial and most crucial data for confirming the successful synthesis and for the assignment of the molecular framework.
In the case of 3-ethyl 1,2-dimethyl this compound-1,2,3-tricarboxylate, the ¹H and ¹³C NMR spectra have been reported, confirming its structure. researchgate.net The proton NMR spectrum shows characteristic signals for the methyl and ethyl ester groups, as well as for the protons on the indolizine (B1195054) core. researchgate.net Similarly, the ¹³C NMR spectrum displays distinct resonances for the carbonyl carbons of the ester groups, the sp²-hybridized carbons of the heterocyclic rings, and the aliphatic carbons of the substituents. researchgate.net
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₂CH₃ | 1.29–1.33 (m, 3H) | 14.0 |
| -OCH₃ | 3.83 (s, 3H) | 51.7 |
| -OCH₃ | 3.90 (s, 3H) | 52.8 |
| -OCH₂CH₃ | 4.29–4.35 (m, 2H) | 61.9 |
| Indolizine-H | 6.97–7.10 (m, 1H) | 116.5, 116.9, 118.6, 119.1, 121.8, 126.0, 139.7, 140.1 |
| Indolizine-H | 7.16–7.20 (m, 1H) | |
| Indolizine-H | 8.23–8.30 (m, 1H) | |
| C=O | - | 159.2, 159.3, 163.0, 165.3, 165.4 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound scaffold, multi-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. huji.ac.ilcolumbia.educeitec.cz A COSY spectrum of a this compound derivative would reveal correlations between adjacent protons on the indolizine ring, which is critical for assigning their specific positions. huji.ac.il
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C. columbia.eduwikipedia.org For a this compound derivative, an HSQC spectrum would provide a direct link between each proton and the carbon atom to which it is bonded, greatly simplifying the assignment of the ¹³C spectrum. columbia.eduwikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds. columbia.edublogspot.comcolumbia.edu This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. blogspot.com In the context of this compound, HMBC would be crucial for confirming the position of the chloro-substituent and the connectivity of various side chains to the core ring system. columbia.edu
While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) can provide detailed insights into the structure and dynamics of molecules in the solid phase. mst.edufsu.edumdpi.com This is particularly relevant for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.
For this compound and its derivatives, ssNMR could be used to:
Identify and characterize different polymorphic forms. mdpi.com
Determine the number of crystallographically independent molecules in the asymmetric unit. fsu.edu
Probe the local environment and intermolecular interactions, such as hydrogen bonding, in the solid state. mst.edu
The use of techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions to provide high-resolution spectra of solid samples. mdpi.comhuji.ac.il Although no specific solid-state NMR studies on this compound have been published, this technique remains a powerful tool for a more profound understanding of its solid-state properties.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis in Mechanistic Studies
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. mdpi.com For newly synthesized this compound derivatives, obtaining an HRMS spectrum is a critical step in confirming the identity of the product. The experimentally measured mass is compared to the calculated mass for the expected chemical formula, with a high degree of agreement providing strong evidence for the correct structure. mdpi.com
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and the resulting fragment ions are then analyzed. tudublin.ieeag.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to elucidate the structure of unknowns. libretexts.orgrsc.org
In mechanistic studies involving this compound, MS/MS can be used to identify reaction intermediates and byproducts by analyzing their unique fragmentation patterns. tudublin.ienih.gov This information is invaluable for understanding reaction pathways and for optimizing reaction conditions.
X-ray Crystallography for Solid-State Molecular Architecture
The crystal structure of 3-ethyl 1,2-dimethyl this compound-1,2,3-tricarboxylate has been determined by single-crystal X-ray diffraction. researchgate.net This analysis provided unequivocal proof of its molecular structure. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.6696(7) |
| b (Å) | 7.9336(3) |
| c (Å) | 23.2275(9) |
| β (°) | 109.311(2) |
| Volume (ų) | 3093.1(2) |
| Z | 4 |
The crystallographic data reveals the precise bond lengths and angles within the molecule, confirming the planarity of the indolizine ring system and the orientation of the substituent groups. researchgate.net Such detailed structural information is invaluable for structure-activity relationship studies and for the rational design of new derivatives with specific properties.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.ukfiz-karlsruhe.de It provides detailed information on bond lengths, bond angles, and unit cell dimensions, which are fundamental to understanding a molecule's structure and solid-state packing. cam.ac.uk
While a crystal structure for the parent this compound is not publicly available, analysis of closely related derivatives provides critical insights into the structural characteristics of the this compound framework. For instance, the crystal structure of the dimethyl ester of 5-chloro-3-(р-nitrobenzoyl)-indolizine-1,2-dicarboxylic acid has been determined. msu.ru This derivative crystallizes in the triclinic system with the space group P-1. msu.ru In its structure, the ester group at position 1 is coplanar with the indolizine bicycle, whereas the group at position 2 is rotated by 84° out of this plane. msu.ru
Another relevant derivative, 3-ethyl 1,2-dimethyl this compound-1,2,3-tricarboxylate, crystallizes in the monoclinic system under the space group P21/c. researchgate.net The crystallographic data for these derivatives are instrumental in predicting the solid-state conformation of the this compound core.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Dimethyl ester of 5-chloro-3-(р-nitrobenzoyl)-indolizine-1,2-dicarboxylic acid | Triclinic | P-1 | a = 7.132(3) Å b = 10.172(2) Å c = 12.981(1) Å α = 79.81(1)° β = 78.96(2)° γ = 81.02(2)° | msu.ru |
| 3-Ethyl 1,2-dimethyl this compound-1,2,3-tricarboxylate | Monoclinic | P21/c | a = 17.6696(7) Å b = 7.9336(3) Å c = 23.2275(9) Å β = 103.119(4)° | researchgate.net |
Co-Crystallization Studies and Intermolecular Interactions
Co-crystallization is a technique used to design crystalline solids with tailored physicochemical properties by combining an active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio. ijlpr.comekb.eg These components are linked in the crystal lattice by non-covalent interactions, such as hydrogen bonding and π-π stacking. libretexts.org This approach can enhance properties like solubility and stability without altering the chemical structure of the API. sysrevpharm.org
Specific co-crystallization studies on this compound have not been reported. However, the principles of crystal engineering allow for the prediction of its behavior. The key to forming co-crystals lies in identifying complementary functional groups that can form robust intermolecular interactions. mdpi.com For this compound, several types of interactions are anticipated to be significant in co-crystal formation:
Halogen Bonding: The chlorine atom at the C5 position is a potential halogen bond donor. This is a highly directional interaction where the electrophilic region on the chlorine atom can interact with a nucleophilic site (e.g., a nitrogen or oxygen atom) on a co-former molecule. beilstein-journals.org Analysis of related chloro-substituted heterocyclic structures reveals the prevalence of short intermolecular contacts involving chlorine, such as S···Cl and Cl···Cl interactions, which stabilize the crystal packing. mdpi.com
π-π Stacking: The aromatic indolizine ring system is capable of engaging in π-π stacking interactions. These interactions, arising from the attraction between the electron clouds of adjacent aromatic rings, would be a significant driving force in the assembly of co-crystals.
Hydrogen Bonding: While the parent this compound lacks strong hydrogen bond donors, the nitrogen atom in the indolizine ring can act as a hydrogen bond acceptor, allowing it to form hydrogen bonds with co-formers that possess donor groups (e.g., carboxylic acids, alcohols). libretexts.org
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Excited State Analysis
Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic structure of molecules. horiba.com The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state, typically involving π-π* transitions in conjugated systems like indolizine. tanta.edu.egmsu.edu Fluorescence is the emission of light that occurs when the molecule relaxes from the excited state back to the ground state. nih.gov
The indolizine nucleus is an effective chromophore, and its derivatives are known to be fluorescent. ua.esacs.org The specific absorption and emission wavelengths are highly sensitive to the nature and position of substituents on the indolizine ring. Studies on various substituted indolizines provide a framework for understanding the photophysical properties of this compound. For example, 5-carbonylated 2-arylindolizines exhibit absorption maxima in the range of 256–460 nm and fluorescence emission between 485–548 nm. researchgate.net The introduction of different functional groups can tune the emission color across the visible spectrum, from blue to orange (462–580 nm). ua.es
| Indolizine Derivative Class | Absorption Maxima (λmax) Range (nm) | Fluorescence Emission (λem) Range (nm) | Reference |
|---|---|---|---|
| 5-Carbonylated 2-arylindolizines | 256–460 | 485–548 | researchgate.net |
| Indolizines with donor/acceptor groups | Not specified | 462–580 | ua.es |
| Chalcogeno-indolizines | ~360 | Blue-to-green region | researchgate.net |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound. photothermal.com IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that change the molecule's polarizability. scm.com Together, they are highly effective for identifying functional groups and analyzing molecular conformation. spectroscopyonline.com
While a complete vibrational analysis for this compound is not available, the spectra of related substituted indolizines allow for the assignment of characteristic frequencies. The C-Cl stretching vibration is a key feature expected in the spectrum of this compound. In a related chlorinated indolizine derivative, this vibration was observed at 707.85 cm⁻¹. nih.gov Other vibrations characteristic of the indolizine core and its substituents have also been identified.
| Vibrational Mode | Compound Class | Characteristic Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| C=O Stretch (carbonyl) | Substituted Indolizine Carboxylates | 1685–1718 | nih.govtandfonline.com |
| C-Cl Stretch | Methyl 3-(benzoyl)-7-chloro-2-phenylindolizine-1-carboxylate analogue | 707.85 | nih.gov |
| C-Br Stretch | Bromo-substituted Indolizine Carboxylates | 626–636 | nih.gov |
| C≡N Stretch (cyano) | Cyano-substituted Indolizine Carboxylates | 2223–2227 | nih.gov |
Computational and Theoretical Investigations of 5 Chloroindolizine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules from first principles. wuxibiology.com These methods solve the electronic Schrödinger equation to determine a molecule's energy and wavefunction, from which numerous properties can be derived. wuxibiology.com For a molecule like 5-chloroindolizine, these calculations can offer deep insights into its electronic characteristics and predict its reactivity in chemical reactions.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. sumitomo-chem.co.jpchem8.org It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. sumitomo-chem.co.jp
Aromaticity: The aromaticity of the indolizine (B1195054) ring system in this compound can be quantitatively assessed using DFT. Key indicators of aromaticity include:
Geometric Criteria: Aromatic systems typically exhibit planar structures with delocalized bonds, meaning the bond lengths between adjacent atoms are intermediate between single and double bonds. DFT optimization provides the lowest-energy structure, from which bond length alternation can be analyzed.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a popular magnetic descriptor for aromaticity. Negative NICS values inside the ring are indicative of diatropic ring currents, a hallmark of aromaticity, while positive values suggest antiaromaticity. chem8.org
Energetic Criteria: Aromatic Stabilization Energy (ASE) can be calculated using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved, allowing for the isolation of the energetic contribution of cyclic delocalization.
Stability: The thermodynamic stability of this compound can be evaluated by calculating its enthalpy of formation. Comparing the calculated stability of this compound with other isomers or related compounds can provide insights into its relative stability. DFT calculations are instrumental in predicting these thermodynamic quantities. chem8.org
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. researchgate.netwuxiapptec.com
HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile. wuxibiology.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netaimspress.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, the locations of the HOMO and LUMO lobes on the molecular structure would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
Below is an illustrative table showing the kind of data that would be generated from a HOMO-LUMO analysis.
Table 1: Hypothetical Frontier Orbital Energies for this compound Note: This table is for illustrative purposes only. The values are not based on actual calculations for this compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for mapping out the detailed pathways of chemical reactions, providing information that is often difficult or impossible to obtain experimentally. mdpi.comrsc.org
For any proposed reaction involving this compound, such as nucleophilic substitution at the 5-position, computational chemistry can be used to identify the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. mdpi.com
Transition State Search: Algorithms like the synchronous transit-guided quasi-Newton (STQN) method or dimer method are used to locate the saddle point on the potential energy surface that corresponds to the TS. mdpi.comgithub.io
Frequency Calculation: A key step in confirming a transition state is to perform a frequency calculation. A genuine transition state structure must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). youtube.com
Intrinsic Reaction Coordinate (IRC): Once a transition state is confirmed, an IRC calculation can be performed. This maps the minimum energy path connecting the transition state to the reactants and the products, confirming that the identified TS correctly links the desired species.
By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed.
Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy. This value is crucial for determining the reaction rate. A lower activation energy corresponds to a faster reaction.
Reaction Energy (ΔErxn): The energy difference between the reactants and the products determines whether the reaction is exothermic (releases energy) or endothermic (requires energy).
From these calculated energies, kinetic parameters can be estimated using Transition State Theory (TST).
Table 2: Hypothetical Energy Profile for a Reaction of this compound Note: This table is for illustrative purposes only and represents a hypothetical nucleophilic substitution.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nu⁻) | 0.0 |
| Transition State | +15.5 |
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods can predict various types of spectra, which can be used to aid in the characterization of newly synthesized compounds or to interpret experimental data. nsf.gov
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated spectra can be compared with experimental FT-IR and Raman spectra to help assign the observed vibrational modes to specific molecular motions (e.g., C-H stretches, ring deformations). nih.govnih.gov
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Comparing calculated and experimental NMR spectra can be a powerful tool for structure verification.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. sumitomo-chem.co.jp This can help in understanding the electronic structure and chromophores within the molecule.
The correlation between calculated and experimental spectra provides a powerful synergy, where theory helps interpret experiment, and experiment validates the computational model. unibo.it
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,5-di-chloroindolizine |
| 3-Ethyl 1,2-Dimethyl this compound-1,2,3-tricarboxylate |
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a powerful tool in the structural elucidation of organic molecules. For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts, which can then be compared with experimental data to confirm its structure.
Methodologies for these predictions often involve geometry optimization of the molecule followed by the application of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the magnetic shielding tensors. Machine learning algorithms, trained on extensive databases of experimental and calculated spectra, have also emerged as a rapid and accurate alternative for predicting chemical shifts. researchgate.net Programs like SHIFTX2 and machine learning models like LEGOLAS have demonstrated high accuracy in predicting protein chemical shifts and can be adapted for small molecules. nih.govshiftx2.cachemrxiv.org The accuracy of these predictions is often evaluated by the mean absolute error (MAE) and the coefficient of determination (R²) when compared to experimental values. researchgate.net
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical computational outputs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 118.5 | |
| C2 | 110.2 | |
| C3 | 125.7 | |
| C5 | 130.1 | |
| C6 | 120.3 | |
| C7 | 122.8 | |
| C8 | 115.4 | |
| C8a | 135.9 | |
| H1 | 7.85 | |
| H2 | 6.72 | |
| H3 | 7.51 | |
| H6 | 7.15 | |
| H7 | 7.48 | |
| H8 | 6.98 |
Simulation of UV-Vis Spectra
The simulation of Ultraviolet-Visible (UV-Vis) spectra provides valuable information about the electronic transitions within a molecule. For this compound, these simulations can help in understanding its photophysical properties. Time-dependent density functional theory (TD-DFT) is a commonly employed method for simulating UV-Vis spectra due to its favorable balance of accuracy and computational cost. faccts.de
The process typically begins with the geometry optimization of the ground state of the molecule. illinois.edu Subsequently, excited-state calculations are performed to determine the energies and oscillator strengths of the electronic transitions. mdpi.comyoutube.com The resulting data can be used to generate a theoretical spectrum, which can then be compared with experimental measurements. mdpi.com The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly influence the accuracy of the simulated spectrum. faccts.deillinois.edu
A simulated UV-Vis spectrum for this compound would likely show absorption bands corresponding to π-π* transitions characteristic of the indolizine aromatic system. The presence of the chlorine atom may induce a slight bathochromic or hypsochromic shift in the absorption maxima compared to the parent indolizine molecule.
| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) |
| S₀ → S₁ | 350 | 0.15 |
| S₀ → S₂ | 280 | 0.45 |
| S₀ → S₃ | 235 | 0.80 |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. researchgate.net For a relatively rigid molecule like this compound, MD simulations can provide insights into its vibrational modes and subtle conformational fluctuations. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. bonvinlab.org
By analyzing the MD trajectory, a conformational landscape can be constructed, which maps the potential energy of the molecule as a function of its structural parameters. frontiersin.orgnih.gov This analysis can reveal the most stable conformations and the energy barriers between them. Enhanced sampling techniques, such as metadynamics and replica-exchange molecular dynamics, can be employed to overcome high energy barriers and explore a wider range of the conformational space in a computationally efficient manner. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov For this compound, QSPR models can be developed to predict intrinsic properties such as boiling point, density, and reactivity based on a set of calculated molecular descriptors. unimore.itresearchgate.net
These descriptors, which can be derived from the molecular structure using computational methods, can be categorized as constitutional, topological, geometrical, and quantum-chemical. unimore.it By employing statistical methods like multiple linear regression (MLR) or machine learning algorithms, a correlation between these descriptors and a specific property can be established. researchgate.netplos.org The predictive power of the resulting QSPR model is then evaluated through internal and external validation techniques. unimore.it Such studies provide a deeper understanding of how the chloro-substitution on the indolizine core influences its fundamental chemical properties. nih.govresearchgate.net
Applications of 5 Chloroindolizine in Advanced Organic Synthesis and Catalysis
5-Chloroindolizine as a Versatile Synthetic Building Block
This compound serves as a foundational substrate in organic synthesis, primarily due to the reactivity of the C5-chloro group, which can be readily displaced or engaged in cross-coupling reactions. This versatility allows chemists to use the this compound core to access a wide array of more complex, functionalized indolizine (B1195054) derivatives.
Research has demonstrated that 2-aryl-5-chloro-6-cyano-7-methylindolizines are effective precursors for further diversification. beilstein-journals.org The chloro group at the 5-position is susceptible to nucleophilic substitution, enabling the introduction of various functionalities. This reactivity transforms the this compound scaffold into a versatile platform for synthesizing novel 5-substituted indolizines with high yields. beilstein-journals.org
Furthermore, the utility of this compound derivatives has been highlighted in palladium-catalyzed cross-coupling reactions. For instance, ethyl 2-(4-chlorophenyl)-5-chloroindolizine-1-carboxylate has been successfully employed as a substrate in Suzuki and Sonogashira reactions. acs.org These transformations effectively replace the chlorine atom with aryl or alkynyl groups, demonstrating the compound's role as a robust building block for creating carbon-carbon bonds and elaborating the core structure. acs.org
The rigid bicyclic structure of this compound, combined with the reactivity of its chloro-substituent, makes it an ideal starting point for the synthesis of larger, more complex fused heterocyclic systems. These intricate architectures are of significant interest in medicinal chemistry and materials science.
One notable application involves the intramolecular cyclization of this compound derivatives to form polycyclic compounds. For example, 5-chloro-3-benzoyl indolizines have been shown to undergo acid-catalyzed ring closure to produce benzocyclazine derivatives. mdpi.com Similarly, certain derivatives of this compound can undergo unusual intramolecular cyclizations to form the benz[e]cycl[3.3.2]azine nucleus, a complex polycyclic aromatic system. researchgate.net
Moreover, 5-chloroindolizines are effective precursors in tandem reactions that build multiple rings in a sequential manner. A powerful example is the transformation of a this compound derivative into an indolizinoisoquinoline. acs.org This synthesis proceeds through a palladium-catalyzed intermolecular Suzuki reaction to introduce a 2-bromophenyl group at the 5-position, which is then followed by an intramolecular Heck reaction to construct the new fused ring. acs.org Such strategies underscore the value of this compound as a key intermediate for accessing elaborate heterocyclic frameworks.
Table 1: Examples of Complex Heterocycles Synthesized from this compound Derivatives
| Starting Material | Reaction Type | Product Architecture | Reference |
|---|---|---|---|
| 5-Chloro-3-benzoyl indolizine | Acid-catalyzed ring closure | Benzocyclazine | mdpi.com |
| Derivative of this compound | Intramolecular cyclization | Benz[e]cycl[3.3.2]azine | researchgate.net |
| Ethyl 2-(4-chlorophenyl)-5-chloroindolizine-1-carboxylate | Suzuki / Intramolecular Heck Reaction | Indolizinoisoquinoline | acs.org |
While this compound is a valuable building block for stepwise synthesis, its core structure is also accessible through efficient one-pot multicomponent reactions (MCRs). These reactions allow for the rapid assembly of the indolizine skeleton from simple, readily available starting materials.
For example, the synthesis of 3-ethyl 1,2-dimethyl this compound-1,2,3-tricarboxylate has been achieved via a one-pot MCR. researchgate.netresearchgate.net This reaction involves the combination of a 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide salt with dimethyl acetylenedicarboxylate (B1228247) in the presence of triethylphosphite. researchgate.net The process efficiently constructs the substituted this compound core in high yield, demonstrating that this valuable scaffold can be generated through convergent and atom-economical MCR strategies. researchgate.net
Table 2: Synthesis of a this compound Derivative via a Multi-Component Reaction
| Component 1 | Component 2 | Reagent | Product | Reference |
|---|---|---|---|---|
| 2-Chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide | Dimethyl acetylenedicarboxylate | Triethylphosphite | 3-Ethyl 1,2-dimethyl this compound-1,2,3-tricarboxylate | researchgate.netresearchgate.net |
Role of this compound in Transition Metal Catalysis and Ligand Design
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the use of this compound as a foundational scaffold for ligand design in transition metal catalysis. Research has predominantly focused on this compound as a substrate in catalytic reactions rather than as a component of the catalyst itself.
No specific examples were found in the searched literature of this compound being incorporated into ligands for cross-coupling reactions. The compound is well-documented as a substrate for such reactions, where the chlorine atom is replaced via catalysis. acs.org
The available literature did not provide any instances of chiral ligands derived from this compound being used in metal-catalyzed asymmetric synthesis.
Mechanistic Studies of this compound in Catalytic Cycles
No mechanistic studies detailing the role of a this compound-based ligand within a catalytic cycle were found in the reviewed literature. The existing research focuses on the mechanisms of reactions in which this compound acts as the substrate.
Applications in Supramolecular Chemistry (e.g., host-guest interactions focusing on chemical recognition)
Design and Synthesis of Indolizine-Based Receptors for Anion or Cation Binding (purely chemical recognition)
A comprehensive search of scientific databases and academic journals did not yield specific examples or detailed research findings on the design and synthesis of this compound-based receptors for the express purpose of anion or cation binding. The development of a molecular receptor typically involves the strategic incorporation of binding sites, such as hydrogen bond donors or acceptors, and chromophores or fluorophores to signal the binding event. The synthesis would involve functionalizing the this compound core with appropriate recognition motifs.
For a molecule to function as an effective receptor for anion binding , it would typically require the presence of electron-deficient cavities or hydrogen bond donor groups (e.g., amides, ureas, or pyrrole-like N-H groups) that can interact favorably with the negatively charged guest.
Conversely, for cation binding , the receptor would need to possess an electron-rich cavity, often lined with heteroatoms such as oxygen or nitrogen, capable of coordinating with the positively charged metal or organic cation.
Currently, there is no published research detailing the synthetic routes to modify the this compound scaffold to incorporate these necessary features for ion recognition, nor are there any reports on the subsequent evaluation of such hypothetical receptors' binding affinities and selectivities for various anions or cations. The potential of the this compound framework in this area of supramolecular chemistry remains an open and unexplored field of study.
Data on this compound-Based Receptors
Given the absence of research in this specific area, no experimental data on the binding constants, association constants, or spectroscopic changes upon host-guest complexation for this compound-based receptors can be provided. The table below is therefore presented as a template for the type of data that would be generated from such studies, should they be undertaken in the future.
Table 1: Hypothetical Binding Data for a this compound-Based Receptor
| Receptor | Guest Anion/Cation | Solvent | Binding Constant (K) (M⁻¹) | Technique |
| Hypothetical Receptor 1 | Cl⁻ | Acetonitrile | Data Not Available | UV-vis Titration |
| Hypothetical Receptor 1 | Br⁻ | Acetonitrile | Data Not Available | UV-vis Titration |
| Hypothetical Receptor 2 | Na⁺ | Methanol | Data Not Available | Fluorescence Titration |
| Hypothetical Receptor 2 | K⁺ | Methanol | Data Not Available | Fluorescence Titration |
Future Directions and Emerging Research Avenues for 5 Chloroindolizine
Development of Novel and Sustainable Synthetic Methodologies
While methods for the synthesis of the 5-chloroindolizine core exist, future research will likely prioritize the development of more efficient, sustainable, and versatile synthetic strategies. Traditional methods, such as the Chichibabin reaction involving the condensation of 6-chloro-2-methylpyridine with bromoacetone, laid the groundwork for accessing this scaffold. msu.ru Similarly, the conversion of 2-aryl-6-cyano-7-methyl-5-indolizinones into the corresponding 5-chloroindolizines using reagents like phosphorus oxychloride has been documented. nih.gov However, these approaches often require harsh conditions or multi-step procedures.
Furthermore, exploring catalytic cycles that avoid stoichiometric, harsh reagents is a critical future direction. This includes developing transition-metal-catalyzed cycloisomerization reactions or leveraging photoredox catalysis to construct the indolizine (B1195054) ring under mild conditions. The goal is to create a toolbox of synthetic methods that are not only high-yielding but also environmentally benign, aligning with the principles of green chemistry.
| Synthetic Approach | Precursors | Key Reagents/Conditions | Resulting this compound Derivative | Reference |
|---|---|---|---|---|
| Chichibabin Cyclocondensation | 6-chloro-2-methylpyridine, bromoacetone | Not specified | This compound | msu.ru |
| From Indolizinones | 2-Aryl-6-cyano-7-methyl-5-indolizinone | POCl3, 80–100°C | 2-Aryl-5-chloro-6-cyano-7-methylindolizine | nih.gov |
| One-Pot Multicomponent Reaction | 2-Chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide, dimethyl acetylenedicarboxylate (B1228247) | Triethylphosphite | 3-Ethyl 1,2-dimethyl this compound-1,2,3-tricarboxylate | researchgate.netresearchgate.netresearchgate.net |
| From Pyridinium (B92312) Ylide | 2-chloro-1-(p-nitrophenacyl)pyridinium ylide, dimethyl acetylenedicarboxylate | Reaction conditions not specified | Derivative of this compound | researchgate.netresearchgate.net |
Exploration of Uncharted Reactivity Profiles
The chloro-substituent at the 5-position of the indolizine ring is a key feature that dictates its reactivity, making it an excellent substrate for further functionalization. The electron-withdrawing nature of the adjacent bridgehead nitrogen atom activates the C5-Cl bond towards nucleophilic aromatic substitution. Research has demonstrated that 5-chloroindolizines readily react with various oxygen, nitrogen, and sulfur nucleophiles to yield novel 5-substituted indolizines in good to excellent yields. nih.gov
Despite this, the full reactivity profile of this compound remains largely unexplored. A significant emerging avenue is the application of transition-metal-catalyzed cross-coupling reactions. While extensively used for functionalizing other aryl chlorides, their application to the this compound system is not yet widely reported. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations could provide powerful tools for installing carbon-carbon and carbon-heteroatom bonds at the 5-position, dramatically expanding the chemical space accessible from this precursor. The successful application of cross-coupling reactions to 5-bromo- and 5-iodoindolizines suggests that similar reactivity should be achievable for this compound, likely requiring the use of specialized modern catalyst systems designed for less reactive aryl chlorides. nih.gov
Furthermore, unusual intramolecular cyclizations have been observed. For instance, 5-chloro-3-benzoyl indolizines can undergo acid-catalyzed ring closure to form benzocyclazine derivatives. mdpi.com Another derivative of this compound has been shown to undergo an unusual intramolecular cyclization to form a benz[e]cycl[3.3.2]azine nucleus. researchgate.netresearchgate.net A deeper investigation into the mechanisms and scope of these cyclizations could uncover novel pathways to complex, fused heterocyclic systems.
Integration with Advanced Computational and Data Science Approaches
Modern chemical research is increasingly driven by the synergy between experimental work and computational modeling. For this compound, computational chemistry offers a powerful lens through which to understand its structure, properties, and reactivity. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be employed to:
Elucidate Electronic Structure: Calculate the electron density distribution, molecular orbitals, and electrostatic potential to rationalize the observed reactivity, such as the activation of the C5 position towards nucleophilic attack. nih.gov
Model Reaction Mechanisms: Investigate the transition states and reaction pathways for known transformations, like the intramolecular cyclization to benzocyclazines, mdpi.com and predict the feasibility of new, unexplored reactions.
Predict Spectroscopic Properties: Correlate calculated NMR and UV-Vis spectra with experimental data to aid in structural characterization.
Beyond quantum chemistry, the integration of data science and machine learning (ML) holds immense potential. researchgate.net ML models could be trained on existing reaction data from the broader class of indolizines and halo-heterocycles to predict optimal conditions for new synthetic transformations of this compound. These predictive models could accelerate the discovery of novel catalysts and reaction conditions for challenging cross-coupling reactions or help identify substrates that are likely to undergo unique cycloadditions, thereby streamlining the experimental discovery process.
Potential for Functionalization in Materials Science (as building blocks for synthesis, not material properties)
The this compound framework serves as a valuable starting point for the synthesis of larger, more complex molecules with potential applications in materials science. Its utility lies in its capacity to act as a "building block" or synthon, which can be chemically transformed into precursors for advanced materials. The strategic functionalization of the this compound core is key to accessing these precursors.
The ability to introduce various functional groups at the C5-position via nucleophilic substitution or cross-coupling reactions allows for the tuning of molecular properties. nih.gov For example, attaching moieties that can participate in polymerization or self-assembly processes would enable the integration of the indolizine core into larger supramolecular structures or polymers.
A particularly promising direction is the use of this compound to construct precursors for organic electronic materials. The synthesis of extended π-conjugated systems is fundamental to this field, as these structures often exhibit desirable photophysical properties like fluorescence. nih.gov Indolizine derivatives can participate in [8+2] cycloaddition reactions to form cyclazines, a class of compounds known for their fluorescence and potential in organic electronics. nih.govmdpi.com
The transformation of this compound derivatives into these larger aromatic systems is a key research focus. The acid-catalyzed intramolecular cyclization of 5-chloro-3-benzoyl indolizines to create benzocyclazine derivatives is a prime example of a chemical transformation that converts a simple building block into a precursor for fluorescent materials. mdpi.com Future work will likely focus on developing a wider array of such cyclization and annulation strategies starting from this compound to create a diverse library of π-extended systems with tunable electronic and optical properties.
| Transformation Type | Starting Material | Key Reagents/Conditions | Product Type | Potential Application of Product | Reference |
|---|---|---|---|---|---|
| Intramolecular Cyclization | 5-Chloro-3-benzoyl indolizine | Acidic conditions | Benzocyclazine derivative | Fluorescent materials | mdpi.com |
| Intramolecular Cyclization | Derivative of this compound | Not specified | Benz[e]cycl[3.3.2]azine nucleus | Complex fused heterocycles | researchgate.netresearchgate.net |
| [8+2] Cycloaddition | Indolizine core (general) | Alkynes or alkenes | Cycl[3.2.2]azine | Organic electronics, fluorescent compounds | nih.govmdpi.com |
Q & A
Q. What are the validated experimental protocols for synthesizing 5-Chloroindolizine with high purity?
To ensure reproducibility, synthesis methods should detail reaction conditions (e.g., temperature, solvent system, catalysts) and purification techniques (e.g., recrystallization, column chromatography). For novel compounds, provide spectroscopic data (NMR, IR, mass spectrometry) and purity assessments (HPLC, melting point) . Known compounds require literature citations confirming identity, while new derivatives must include elemental analysis or X-ray crystallography .
Q. How should researchers optimize reaction conditions for this compound derivatives?
Use a factorial design to test variables (e.g., molar ratios, reaction time, temperature). Monitor reaction progress via TLC or GC-MS. Statistical tools like ANOVA can identify significant factors. Document failed attempts to guide troubleshooting, and validate optimized conditions with ≥3 independent replicates .
Q. What characterization techniques are critical for confirming this compound’s structural identity?
Combine spectroscopic methods:
- NMR : Assign peaks for protons near the chlorine substituent to confirm regiochemistry .
- X-ray crystallography : Resolve ambiguity in planar vs. non-planar indolizine ring conformations .
- Mass spectrometry : Verify molecular ion peaks and isotopic patterns consistent with chlorine . Cross-reference data with prior studies to validate interpretations .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
Employ density functional theory (DFT) to calculate electron density maps and identify reactive sites. Tools like Molecular Operating Environment (MOE) can simulate transition states and activation energies. Validate predictions experimentally by synthesizing derivatives and comparing kinetic data .
Q. What methodologies resolve contradictions in reported spectral data for this compound derivatives?
Conduct a systematic review of literature (e.g., using SciFinder or Web of Science ). Compare experimental conditions (solvent, temperature) affecting spectral shifts. Use high-resolution NMR (≥500 MHz) to distinguish overlapping signals, and corroborate with IR and XRD data. Publish corrections in peer-reviewed journals with raw data in supporting information .
Q. How should researchers design experiments to probe this compound’s biological activity while minimizing bias?
- Blind assays : Use double-blinding in biological testing to reduce observer bias.
- Controls : Include positive/negative controls and vehicle-only samples.
- Dose-response curves : Test ≥5 concentrations to establish IC50 values.
- Statistical rigor : Use power analysis to determine sample size and report p-values with confidence intervals .
Q. What strategies ensure robust meta-analysis of this compound’s physicochemical properties?
Adhere to PRISMA guidelines for systematic reviews . Extract data from peer-reviewed studies (avoiding preprints) and assess study quality via QUADAS-2 criteria. Use random-effects models to account for heterogeneity, and perform sensitivity analyses to identify outliers .
Methodological Resources
- Literature Search : Use SciFinder for chemical data , Google Scholar for citation tracking , and Web of Science for impact metrics .
- Data Presentation : Organize results in tables (e.g., reaction yields, spectral assignments) and figures (e.g., synthetic pathways, DFT models) with error margins .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
